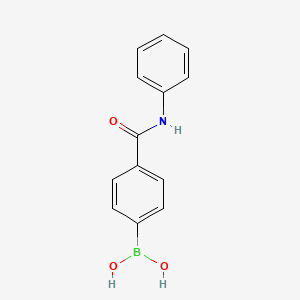

(4-(フェニルカルバモイル)フェニル)ボロン酸

概要

説明

“(4-(Phenylcarbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H12BNO3 . It is also known by other names such as “4- (Phenylaminocarbonyl)benzeneboronic acid” and "Boronic acid, B- [4-[ (phenylamino)carbonyl]phenyl]-" . The compound has an average mass of 241.050 Da and a monoisotopic mass of 241.091019 Da .

Physical And Chemical Properties Analysis

“(4-(Phenylcarbamoyl)phenyl)boronic acid” has a density of 1.3±0.1 g/cm3 . It has 4 hydrogen bond acceptors and 3 hydrogen bond donors . The compound has 3 freely rotating bonds . The polar surface area is 70 Å2 and the molar volume is 188.2±5.0 cm3 . The compound also has a surface tension of 57.1±5.0 dyne/cm .科学的研究の応用

糖尿病の治療と管理

この化合物は、自己調節型インスリン放出を可能にするグルコース感受性ポリマーの生成における潜在力について研究されています。 この用途は、血糖値の維持が重要な糖尿病の治療において特に重要です .

診断薬

糖と相互作用する能力があるため、フェニルボロン酸誘導体は診断薬として使用できます。 例えば、血液中のグリコシル化ヘモグロビンを検出するためのバイオセンサーに調整することができ、これは糖尿病検出のためのより良い方法です .

創傷治癒

フェニルボロン酸のコンジュゲートは、創傷治癒において注目すべき用途を持っています。 その特性は、組織再生と修復を促進する材料を作成するために利用できます .

腫瘍ターゲティング

これらの化合物は、腫瘍のターゲティングに使用されてきました。これは、おそらく癌細胞で過剰発現している特定の生物学的分子と相互作用する能力によるものです .

センシングアプリケーション

フェニルボロン酸は、特にシスジオールやカテコールとそのアミノ誘導体(ドーパミン、DOPA、DOPAC)などの分析対象物に対するセンシング能力で知られています。 それらは、さまざまな用途の蛍光センサーに組み込むことができます .

創薬とドラッグデリバリー

ボロン酸とそのエステルは、新しい薬剤やドラッグデリバリーデバイスの設計において貴重であると考えられています。 それらは、中性子捕捉療法に適したホウ素キャリアとして特に有用ですが、水中で安定性が低いのが欠点です .

作用機序

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can influence their function . The phenylcarbamoyl group may also interact with biological targets through non-covalent interactions such as hydrogen bonding and pi-stacking .

Biochemical Pathways

Boronic acids are often used in the synthesis of pharmaceuticals and as probes in chemical biology, suggesting that they may interact with a wide range of biochemical pathways .

Pharmacokinetics

Boronic acids are generally well-absorbed and can distribute throughout the body due to their ability to form reversible covalent complexes with biological molecules .

Result of Action

The compound’s effects will depend on its specific targets and the nature of its interactions with these targets .

Action Environment

Environmental factors such as pH and the presence of diols can influence the action, efficacy, and stability of boronic acids. For example, boronic acids can form boronate esters in the presence of diols, which can influence their reactivity and stability .

特性

IUPAC Name |

[4-(phenylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BNO3/c16-13(15-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(17)18/h1-9,17-18H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUSGSRIYCUJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455113 | |

| Record name | [4-(Phenylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

330793-45-8 | |

| Record name | [4-(Phenylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Phenylaminocarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

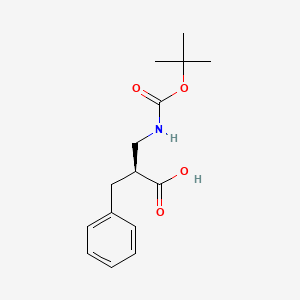

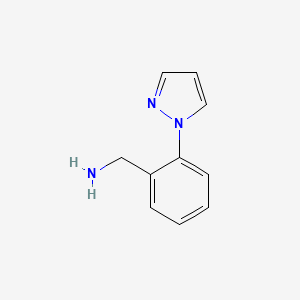

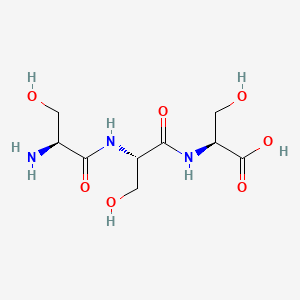

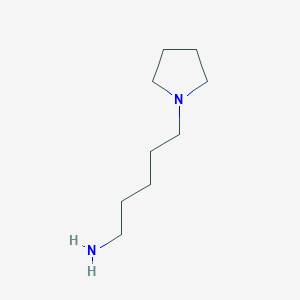

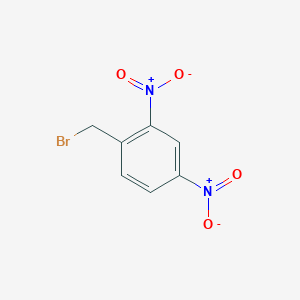

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid](/img/structure/B1365526.png)

![N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine](/img/structure/B1365529.png)